5-Bromo-3-cyclopropylthiophene-2-carbaldehyde
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Overview
Description
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropyl group at the 3-position, and an aldehyde group at the 2-position of the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopropylthiophene-2-carbaldehyde typically involves the bromination of 3-cyclopropylthiophene followed by formylation. One common method is the bromination of 3-cyclopropylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 5-bromo-3-cyclopropylthiophene is then subjected to formylation using a Vilsmeier-Haack reagent, which is prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids and a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Bromo-3-cyclopropylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-cyclopropylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bromine atom and cyclopropyl group may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the cyclopropyl group.
3-Bromothiophene-2-carboxaldehyde: Similar structure but with the bromine atom at the 3-position.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a cyclopropyl group on the thiophene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H7BrOS |
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Molecular Weight |
231.11 g/mol |
IUPAC Name |
5-bromo-3-cyclopropylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H7BrOS/c9-8-3-6(5-1-2-5)7(4-10)11-8/h3-5H,1-2H2 |
InChI Key |
WIQIZEYOWRIYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=C2)Br)C=O |
Origin of Product |
United States |
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